molecular formula C13H17NO3S B12615410 3-[(4-Hydroxyphenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one CAS No. 918828-10-1

3-[(4-Hydroxyphenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one

Cat. No.: B12615410
CAS No.: 918828-10-1
M. Wt: 267.35 g/mol
InChI Key: SWIJBKVYSFTJOS-UHFFFAOYSA-N
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Description

3-[(4-Hydroxyphenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one is an organic compound that belongs to the class of phenylpropanoids and polyketides. This compound is characterized by the presence of a hydroxyphenyl group, a sulfanyl group, and a morpholinyl group attached to a propanone backbone. It is of interest due to its potential bioactive properties and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Hydroxyphenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one can be achieved through several synthetic routes. One common method involves the Michael addition of N-heterocycles to chalcones. This reaction can be catalyzed by ionic organic solids such as 1,3-bis(carboxymethyl)imidazolium chloride . The reaction typically proceeds under mild conditions, providing moderate yields due to the retro-Michael reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and sustainable synthesis are often applied to optimize the production process, minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Hydroxyphenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The sulfanyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as thiols and amines can be used for substitution reactions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(4-Hydroxyphenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential bioactive properties, including antimicrobial and anticancer activities.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-Hydroxyphenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one involves its interaction with various molecular targets and pathways. The hydroxyphenyl group can form hydrogen bonds with target molecules, while the sulfanyl group can participate in redox reactions. The morpholinyl group enhances the compound’s solubility and bioavailability, facilitating its interaction with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Hydroxyphenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one is unique due to the presence of the hydroxyphenyl group, which imparts specific bioactive properties and enhances its potential as a therapeutic agent. The combination of the sulfanyl and morpholinyl groups further contributes to its distinct chemical behavior and applications.

Properties

CAS No.

918828-10-1

Molecular Formula

C13H17NO3S

Molecular Weight

267.35 g/mol

IUPAC Name

3-(4-hydroxyphenyl)sulfanyl-1-morpholin-4-ylpropan-1-one

InChI

InChI=1S/C13H17NO3S/c15-11-1-3-12(4-2-11)18-10-5-13(16)14-6-8-17-9-7-14/h1-4,15H,5-10H2

InChI Key

SWIJBKVYSFTJOS-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)CCSC2=CC=C(C=C2)O

Origin of Product

United States

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